2-((Trimethylsilyl)ethynyl)nicotinonitrile
Overview
Description
2-((Trimethylsilyl)ethynyl)nicotinonitrile is a chemical compound with the molecular formula C11H12N2Si. It belongs to the class of nicotinonitrile derivatives and is characterized by the presence of a trimethylsilyl group attached to an ethynyl moiety, which is further connected to a nicotinonitrile structure .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Trimethylsilyl)ethynyl)nicotinonitrile typically involves the reaction of nicotinonitrile with trimethylsilylacetylene under specific conditions. One common method includes the use of a palladium catalyst and a base such as triethylamine. The reaction is carried out in an inert atmosphere, often under nitrogen or argon, to prevent oxidation .
Industrial Production Methods
While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve similar reaction conditions with optimization for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
2-((Trimethylsilyl)ethynyl)nicotinonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to amines.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst can be used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted nicotinonitrile derivatives.
Scientific Research Applications
2-((Trimethylsilyl)ethynyl)nicotinonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Medicine: Explored for its role in drug development, particularly as an inhibitor of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair.
Industry: Utilized in the development of advanced materials and as a precursor in various chemical processes
Mechanism of Action
The compound exerts its effects primarily through the inhibition of poly(ADP-ribose) polymerase (PARP). By inhibiting this enzyme, 2-((Trimethylsilyl)ethynyl)nicotinonitrile interferes with the DNA repair process, which can be beneficial in cancer treatment by preventing cancer cells from repairing their DNA.
Comparison with Similar Compounds
Similar Compounds
- **2-((Trimethylsilyl)ethynyl)pyridine
- **2-((Trimethylsilyl)ethynyl)benzene
- **2-((Trimethylsilyl)ethynyl)quinoline
Uniqueness
Compared to similar compounds, 2-((Trimethylsilyl)ethynyl)nicotinonitrile is unique due to its specific structure that combines the properties of a nicotinonitrile with a trimethylsilyl-ethynyl group.
Properties
IUPAC Name |
2-(2-trimethylsilylethynyl)pyridine-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2Si/c1-14(2,3)8-6-11-10(9-12)5-4-7-13-11/h4-5,7H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDJSSNFIXWEMTA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=C(C=CC=N1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50539931 | |
Record name | 2-[(Trimethylsilyl)ethynyl]pyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50539931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
97308-49-1 | |
Record name | 2-[(Trimethylsilyl)ethynyl]pyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50539931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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